molecular formula C13H22O2 B13545549 1-Cyclohexyl-4,4-dimethylpentane-1,3-dione

1-Cyclohexyl-4,4-dimethylpentane-1,3-dione

Cat. No.: B13545549
M. Wt: 210.31 g/mol
InChI Key: MMLJUCQLFBYHGN-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4,4-dimethylpentane-1,3-dione is a diketone derivative featuring a linear pentane backbone with ketone groups at positions 1 and 3. The compound is substituted at position 1 with a cyclohexyl group and at position 4 with two methyl groups. This structural configuration confers distinct physicochemical properties, including enhanced lipophilicity due to the cyclohexyl moiety and steric hindrance from the 4,4-dimethyl substituents.

Properties

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

1-cyclohexyl-4,4-dimethylpentane-1,3-dione

InChI

InChI=1S/C13H22O2/c1-13(2,3)12(15)9-11(14)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3

InChI Key

MMLJUCQLFBYHGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-4,4-dimethylpentane-1,3-dione typically involves the reaction of cyclohexylmagnesium bromide with 4,4-dimethylpentane-1,3-dione under controlled conditions. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps such as distillation and recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-4,4-dimethylpentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclohexyl-4,4-dimethylpentane-1,3-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4,4-dimethylpentane-1,3-dione involves its interaction with various molecular targets. The ketone group can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets .

Comparison with Similar Compounds

Anthelmintic Activity

Piperazine-2,3-dione derivatives (e.g., compound 2a) demonstrated potent anthelmintic activity against Enterobius vermicularis and Fasciola hepatica, with improved efficacy over piperazine hydrate.

Receptor Binding Profiles

  • Sigma Receptor Affinity : Indolin-2,3-dione derivatives showed high selectivity for sigma-2 (s2) receptors (Kis2 = 42 nM, Kis1/Kis2 >72), attributed to their additional carbonyl group. In contrast, the target compound’s cyclohexyl group may favor interactions with hydrophobic binding pockets unrelated to sigma receptors.
  • Selectivity Trends : Aromatic substituents (e.g., benzoxazolone) in analogs correlate with sigma-1 (s1) affinity, whereas aliphatic groups (e.g., cyclohexyl) in the target compound may redirect activity toward alternative targets.

Stability and Reactivity

  • The unsaturated 2-Pentene-1,4-dione derivative is prone to electrophilic addition due to its conjugated double bond. The target compound’s saturated backbone and bulky substituents likely enhance stability under physiological conditions.

Key Research Findings

Lipophilicity-Bioactivity Relationship : Piperazine-2,3-dione derivatives with higher ClogP values exhibited improved anthelmintic activity, suggesting that the target compound’s ClogP (~3.5) could optimize tissue penetration.

Substituent-Driven Selectivity : The position and nature of substituents (e.g., cyclohexyl vs. aromatic groups) profoundly influence target specificity, as seen in sigma receptor-binding studies.

Stereoelectronic Effects : Additional carbonyl groups (e.g., in indolin-2,3-dione) alter electronic profiles, enabling selective receptor interactions.

Biological Activity

1-Cyclohexyl-4,4-dimethylpentane-1,3-dione is a diketone compound with potential biological activity. Its structure includes a cyclohexyl group and two methyl groups attached to a pentane backbone, which may influence its chemical reactivity and biological interactions. This article reviews the biological activities associated with this compound, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The molecular formula of this compound is C12H22O2C_{12}H_{22}O_2. The compound features two carbonyl groups (C=O) that are critical for its reactivity and potential biological effects. The presence of the cyclohexyl ring may enhance lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.

Antibacterial Activity

Research indicates that diketones can exhibit antibacterial properties. In a study where various diketones were synthesized and tested, some showed moderate antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus . The specific activity of this compound was not detailed in the available literature; however, its structural analogs have demonstrated such properties.

Anticancer Potential

Patents have been filed describing the use of diketone compounds as potential anticancer agents. For instance, compounds structurally similar to this compound have been investigated for their ability to inhibit specific cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells through the activation of certain pathways influenced by the diketone structure.

Case Studies

Case Study 1: Synthesis and Testing of Diketones

A study published in MDPI highlighted the synthesis of various diketones and their subsequent biological testing. While this compound was not explicitly tested, related compounds exhibited promising antibacterial activity against E. coli and S. aureus, suggesting that similar structural features may confer biological activity .

Case Study 2: Patent Applications

A patent application discussed the potential of diketone compounds as MLL1 inhibitors in cancer therapy. Although it did not specifically mention this compound, it implies that compounds within this chemical family could play significant roles in treating various cancers .

Summary of Findings

Biological Activity Evidence Source
AntibacterialModerate activity against E. coli and S. aureus
AnticancerPotential MLL1 inhibition
General Diketone ActivitySimilar compounds show varied biological effects

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